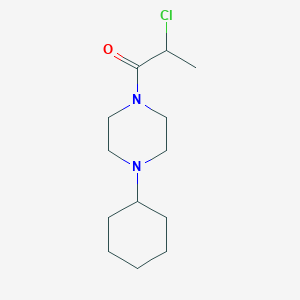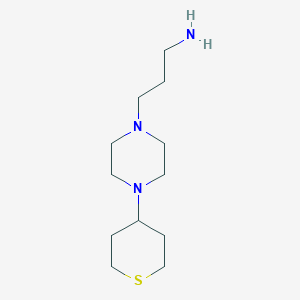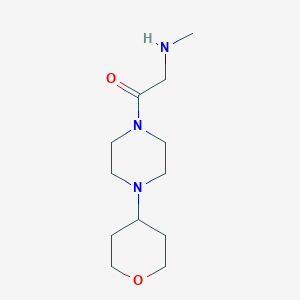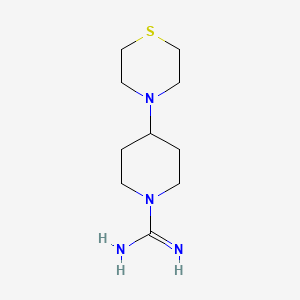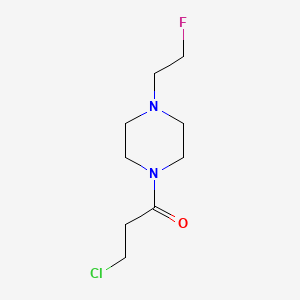
1-(4-(2-fluoroéthyl)pipérazin-1-yl)-3-chloropropan-1-one
Vue d'ensemble
Description
3-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C9H16ClFN2O and its molecular weight is 222.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications antifongiques
Ce composé a été synthétisé en tant qu’agent antifongique potentiel. La cyclisation intramoléculaire de composés apparentés, catalysée par l’acide polyphosphorique, suggère une voie pour la création d’agents antifongiques . La similitude structurelle avec ces composés indique que « 1-(4-(2-fluoroéthyl)pipérazin-1-yl)-3-chloropropan-1-one » pourrait être explorée pour son efficacité contre les infections fongiques.
Activité antibactérienne
Des dérivés de la pipérazin-1-yl ont montré une activité antibactérienne . Étant donné les caractéristiques structurales de « this compound », il pourrait servir de squelette pour le développement de nouveaux composés antibactériens, potentiellement efficaces contre des souches comme Bacillus subtilis et Staphylococcus aureus.
Développement de médicaments antipsychotiques
Les dérivés de la pipérazine sont connus pour agir comme des antagonistes de la dopamine et de la sérotonine et sont utilisés dans les substances médicamenteuses antipsychotiques . Le composé en question pourrait être étudié pour son potentiel dans le traitement des troubles psychiatriques en modulant les systèmes de neurotransmetteurs.
Propriétés antitumorales
Des dérivés de la cinnoline, qui sont structurellement liés à ce composé, ont été identifiés avec des propriétés antitumorales . Des recherches sur « this compound » pourraient conduire au développement de nouveaux agents antitumoraux.
Conception de médicaments pharmacologiques
La structure unique du composé en fait un candidat pour la conception de médicaments pharmacologiques. Son potentiel de modification et son incorporation dans des molécules plus grandes et biologiquement actives pourraient être importants dans le développement de nouveaux médicaments thérapeutiques.
Développement pharmaceutique
Dans le développement pharmaceutique, la polyvalence du composé peut être exploitée pour créer de nouveaux agents pharmaceutiques. Sa capacité à faire partie de composés hybrides, tels que ceux combinant des parties isothiazole et pipérazine, ouvre des voies pour la création de médicaments ayant des effets thérapeutiques multiples .
Mécanisme D'action
Target of Action
It’s known that piperazine derivatives, which this compound is a part of, have a wide range of biological activities and can act as dopamine and serotonin antagonists .
Mode of Action
Based on the known activities of similar piperazine derivatives, it can be inferred that this compound may interact with its targets (potentially dopamine and serotonin receptors) to exert its effects .
Biochemical Pathways
Given the potential interaction with dopamine and serotonin receptors, it’s plausible that this compound could influence pathways related to neurotransmission .
Pharmacokinetics
The compound was evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), which is a rule of thumb to evaluate if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .
Result of Action
Based on the potential interaction with dopamine and serotonin receptors, it can be inferred that this compound may influence neurotransmission, potentially leading to changes in mood, cognition, or behavior .
Action Environment
Analyse Biochimique
Biochemical Properties
3-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. For example, it may bind to specific active sites on enzymes, altering their conformation and activity. Additionally, 3-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one can interact with proteins involved in cell signaling pathways, influencing downstream effects on cellular processes .
Cellular Effects
The effects of 3-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the phosphorylation status of key signaling proteins, leading to changes in gene expression patterns. Additionally, 3-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 3-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to conformational changes that affect enzyme activity. Furthermore, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery. These molecular interactions highlight the complex mechanism of action of 3-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, highlighting the importance of temporal dynamics in its biochemical analysis .
Dosage Effects in Animal Models
The effects of 3-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, 3-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. These dosage-dependent effects underscore the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
3-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of specific metabolites by modulating the activity of key metabolic enzymes. For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in the overall metabolic profile of the cell. Understanding these metabolic interactions is crucial for elucidating the biochemical role of 3-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one .
Transport and Distribution
The transport and distribution of 3-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments. Additionally, binding proteins may facilitate its distribution within the cell, influencing its localization and activity. These transport and distribution mechanisms are essential for understanding the cellular dynamics of 3-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one .
Subcellular Localization
The subcellular localization of 3-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one plays a crucial role in its activity and function. This compound may be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. Targeting signals or post-translational modifications can direct 3-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one to these subcellular locations, where it can exert its biochemical effects. Understanding the subcellular localization of this compound is vital for elucidating its mechanism of action .
Propriétés
IUPAC Name |
3-chloro-1-[4-(2-fluoroethyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClFN2O/c10-2-1-9(14)13-7-5-12(4-3-11)6-8-13/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFXBIOKWGRRJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



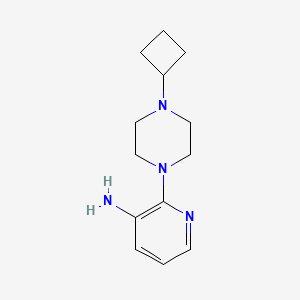
![2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1478720.png)
![4-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)cyclohexane-1-carboxylic acid](/img/structure/B1478721.png)
![3-(5-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1478722.png)
![2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)butan-1-one](/img/structure/B1478723.png)
![2-(6-Oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-ol](/img/structure/B1478726.png)
![2-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1478727.png)
![3-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1478728.png)
